4-Chloro-5-isobutylthiophene-2-carboxylic acid
Description
4-Chloro-5-isobutylthiophene-2-carboxylic acid is a substituted thiophene derivative featuring a chlorine atom at position 4, an isobutyl group at position 5, and a carboxylic acid moiety at position 2. The compound’s structure combines electron-withdrawing (Cl) and lipophilic (isobutyl) substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is inferred as C₉H₁₁ClO₂S, with a molecular weight of 226.7 g/mol.
Properties
Molecular Formula |
C9H11ClO2S |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
4-chloro-5-(2-methylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO2S/c1-5(2)3-7-6(10)4-8(13-7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
SSEGYSBLRAKIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=C(S1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for this compound involve the Suzuki–Miyaura coupling reaction. In this process, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions are mild, and it allows for the formation of carbon–carbon bonds. Specifically, the boron reagent used is an organoboron compound, which is generally stable, readily prepared, and environmentally benign .
Chemical Reactions Analysis
4-Chloro-5-isobutylthiophene-2-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include halogens, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study biological processes and interactions.
Medicine: Its derivatives may exhibit pharmacological properties.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The exact mechanism by which 4-Chloro-5-isobutylthiophene-2-carboxylic acid exerts its effects depends on its specific application. It may interact with molecular targets or participate in metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-chloro-5-isobutylthiophene-2-carboxylic acid and related compounds:
Key Differences and Implications
Substituent Effects on Reactivity and Solubility: The isobutyl group in the target compound enhances lipophilicity compared to simpler analogs like 5-chlorothiophene-2-carboxylic acid, which lacks alkyl chains. This property may improve membrane permeability in drug candidates .
Steric and Electronic Considerations :
- Steric hindrance from the isobutyl group in the target compound may slow nucleophilic substitution or metal-catalyzed reactions compared to less bulky derivatives.
- Thiazole derivatives (e.g., ’s compound) exhibit distinct electronic properties due to the nitrogen atom in the ring, enabling π-stacking interactions in medicinal chemistry applications .
Biological and Industrial Applications: 5-Chlorothiophene-2-carboxylic acid is widely used as a ligand in metal-organic frameworks (MOFs) and as a building block for antiviral agents .
Research Findings and Data Gaps
- Synthetic Challenges : The introduction of isobutyl groups to thiophene rings often requires Friedel-Crafts alkylation, which may compete with undesired side reactions like ring chlorination.
- Structural Characterization : X-ray crystallography using programs like SHELX could resolve conformational differences between analogs but remains underreported for the target compound.
- Thermal Stability : Melting points and decomposition temperatures are critical for industrial processing but are absent in current literature for several analogs.
Biological Activity
4-Chloro-5-isobutylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring with a chloro substituent at the 4-position and an isobutyl group at the 5-position, along with a carboxylic acid functional group. The presence of these substituents is believed to influence its biological properties significantly.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-Chloro-5-isobutylthiophene-2-carboxylic acid demonstrate activity against various bacterial strains.
- Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways.
- Case Study : A study by demonstrated that derivatives of thiophene compounds were effective against Mycobacterium tuberculosis, with varying degrees of inhibition based on structural modifications.
Anticancer Activity
Thiophene derivatives have also been explored for their anticancer potential. The structural characteristics of 4-Chloro-5-isobutylthiophene-2-carboxylic acid are thought to enhance its efficacy against cancer cells.
- Cell Line Studies : In vitro studies have shown that certain thiophene derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways.
- Research Findings : A comparative analysis indicated that modifications in the thiophene structure could lead to improved cytotoxic effects against cancer cells, suggesting a structure-activity relationship (SAR) that warrants further investigation.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | MIC (μg/ml) | % Inhibition | Log P |
|---|---|---|---|
| 4-Chloro-5-isobutylthiophene-2-carboxylic acid | 12.5 | 75% | 3.5 |
| Thiophene Derivative A | 6.25 | 85% | 4.0 |
| Thiophene Derivative B | 25 | 50% | 3.0 |
Note: MIC = Minimum Inhibitory Concentration
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 4-Chloro-5-isobutylthiophene-2-carboxylic acid | MCF-7 (Breast) | 10 |
| Thiophene Derivative C | HeLa (Cervical) | 15 |
| Thiophene Derivative D | A549 (Lung) | 20 |
Note: IC50 = Half Maximal Inhibitory Concentration
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives, including 4-Chloro-5-isobutylthiophene-2-carboxylic acid, is heavily influenced by their structural components. Substituents such as halogens and alkyl groups can modulate lipophilicity and receptor interactions, which are critical for enhancing bioactivity.
- Lipophilicity : Higher log P values generally correlate with increased membrane permeability and bioactivity.
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances the reactivity of the compound towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
